Nobilone -

Nobilone

Catalog Number: EVT-1590286
CAS Number:
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nobilone is a natural product found in Dendrobium nobile with data available.
Overview

Nabilone is a synthetic cannabinoid that acts as a potent analog of tetrahydrocannabinol, the primary psychoactive component of cannabis. It is primarily used for its antiemetic properties, particularly in managing nausea and vomiting associated with chemotherapy in cancer patients. Nabilone has also been investigated for its potential benefits in various medical conditions, including chronic pain and appetite stimulation in patients with AIDS. Its efficacy and safety profile have led to its approval for medical use in several countries.

Source

Nabilone is synthesized chemically rather than extracted from cannabis plants. The compound was first developed in the 1970s by the pharmaceutical company Eli Lilly and has since been marketed under various brand names, including Cesamet. It is classified as a Schedule II controlled substance in the United States due to its potential for abuse, although it is less commonly misused than natural cannabinoids.

Classification

Nabilone falls under the category of synthetic cannabinoids and is specifically classified as a cannabinoid receptor agonist. It primarily interacts with the cannabinoid receptors CB1 and CB2, mimicking the effects of naturally occurring cannabinoids.

Synthesis Analysis

Methods

The synthesis of nabilone typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions include cyclization and functional group modifications that lead to the formation of the nabilone structure.
  3. Enantiodivergent Synthesis: Recent methodologies have focused on creating both enantiomers of nabilone from a common intermediate, allowing for studies on the effects of each enantiomer separately .

Technical Details

The synthesis can be complex, involving multiple reaction steps and purification processes to isolate the desired compound. Techniques such as chromatography are often employed to ensure high purity levels, which are crucial for pharmaceutical applications.

Molecular Structure Analysis

Structure

Nabilone has a complex molecular structure characterized by a bicyclic framework with various functional groups. Its chemical formula is C21H26N2O3C_{21}H_{26}N_2O_3, indicating the presence of nitrogen and oxygen atoms alongside carbon and hydrogen.

Data

  • Molecular Weight: 342.44 g/mol
  • Melting Point: Approximately 170-172 °C
  • Solubility: Nabilone is lipophilic, demonstrating higher solubility in organic solvents compared to water.
Chemical Reactions Analysis

Reactions

Nabilone undergoes various chemical reactions, primarily involving metabolic transformations within biological systems:

  1. Metabolism: Nabilone is metabolized in the liver through enzymatic pathways, leading to several metabolites, including hydroxylated forms.
  2. Pharmacokinetics: The compound exhibits rapid absorption and extensive metabolism, with bioavailability reported to be greater than 60% when administered orally .

Technical Details

The metabolic pathways include stereospecific enzymatic reductions and oxidations, which play significant roles in determining its pharmacological effects and safety profile .

Mechanism of Action

Process

Nabilone exerts its therapeutic effects primarily through agonistic action on cannabinoid receptors:

  • CB1 Receptors: Located predominantly in the brain, activation of these receptors contributes to antiemetic effects and appetite stimulation.
  • CB2 Receptors: Found mainly in peripheral tissues, these receptors are involved in modulating immune responses and inflammation.

Data

Studies indicate that nabilone has a higher potency at CB1 receptors compared to tetrahydrocannabinol, leading to more pronounced effects at lower doses . Its slower onset time also allows for prolonged therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nabilone is typically presented as a white to off-white crystalline powder.
  • Odor: It is generally odorless.

Chemical Properties

  • Stability: Nabilone exhibits good stability under standard storage conditions but should be protected from light and moisture.
  • pH Stability: The compound remains stable across a range of pH levels typical for pharmaceutical formulations.
Applications

Nabilone has several scientific applications:

  1. Medical Use: Primarily used as an antiemetic for patients undergoing chemotherapy who do not respond adequately to conventional treatments.
  2. Chronic Pain Management: Investigated for its potential benefits in chronic pain relief, particularly in neuropathic pain conditions .
  3. Research Tool: Utilized in clinical studies exploring cannabinoid effects on various health conditions, including anxiety disorders and substance withdrawal symptoms .
Introduction to Nabilone in Cannabinoid Pharmacology

Historical Development of Synthetic Cannabinoids

The development of synthetic cannabinoids emerged from efforts to isolate, characterize, and improve upon the bioactive components of cannabis. While cannabinol (CBN) was the first phytocannabinoid isolated in the late 19th century, and Δ9-THC's structure was elucidated by Mechoulam's group in 1964, the limitations of natural extracts (variability, instability, political constraints) drove the pursuit of synthetic analogs [1] [5].

  • Eli Lilly's Contribution: Nabilone (originally designated LY-109514) was synthesized and developed by the pharmaceutical company Eli Lilly and Company in the 1970s. Its design aimed to retain the therapeutic potential of Δ9-THC while enhancing bioavailability and metabolic stability [1] [3].
  • Early Approvals and Withdrawal: Nabilone received its initial regulatory approval in Canada in 1981 for chemotherapy-induced nausea and vomiting (CINV), followed by approvals in the UK, Mexico, and Germany. The US FDA granted approval in 1985. However, commercial considerations led Lilly to withdraw it from the US market in 1989 [1] [3].
  • Reintroduction and Modern Era: Valeant Pharmaceuticals (now Bausch Health) acquired the rights in 2004 and successfully reintroduced nabilone to the US market in 2006, reaffirming its status as a significant synthetic cannabinoid pharmaceutical [1] [3]. This trajectory highlights nabilone's role as a pioneering entity bridging early cannabinoid chemistry and modern therapeutic applications.
  • Context Among Early Synthetics: Nabilone was developed alongside other early synthetic cannabinoids like levonantradol and the non-classical cannabinoid CP-55,940. These compounds were instrumental in structure-activity relationship (SAR) studies before the discovery of the ECS [5] [7].

Table 1: Key Milestones in Nabilone Development

YearEventSignificance
1970sSynthesis by Eli Lilly (LY-109514)Creation of a potent, metabolically stable synthetic THC analog.
1981First Approval (Canada)First regulatory approval worldwide for CINV.
1985FDA Approval (USA)Recognition for CINV treatment in patients failing conventional antiemetics.
1989Withdrawn from US market (Commercial reasons)Limited initial commercial utilization.
2006Re-approval in USA (Valeant Pharmaceuticals)Reintroduction as a second-line antiemetic, sparking renewed research interest in cannabinoids.

Nabilone’s Role in the Evolution of Endocannabinoid System (ECS) Research

The discovery of the ECS in the late 1980s and early 1990s – comprising endogenous ligands (AEA, 2-AG), receptors (CB1R, CB2R), and synthesizing/degrading enzymes – revolutionized understanding of cannabinoid pharmacology. Nabilone served as a critical pharmacological tool in elucidating this system's functions [4] [6].

  • Probing CB1 Receptor Function in the CNS: As a centrally active CB1R partial agonist, nabilone helped researchers dissect the role of the ECS in neurotransmission and neuromodulation. Its effects on movement disorders, notably in reducing spasticity-related pain in multiple sclerosis and levodopa-induced dyskinesia in Parkinson's disease, provided early clinical evidence for ECS involvement in basal ganglia circuitry and motor control [1] [6] [10]. Studies demonstrated that nabilone could modulate neurotransmitter release (e.g., GABA, glutamate) in key motor regions like the substantia nigra and striatum via CB1R activation [6].
  • Revealing ECS Role in Neuroprotection and Inflammation: Preclinical research utilizing nabilone and other cannabinoids demonstrated potential neuroprotective effects, attributed partly to the suppression of neuroinflammatory processes. Nabilone's activation of CB1R and CB2R on neurons and glial cells (microglia, astrocytes) was shown to modulate the release of pro-inflammatory cytokines (e.g., TNF-α) and reactive oxygen species (ROS) [4] [6] [10]. Clinical biomarker studies in Alzheimer's disease patients showed correlations between agitation severity and TNF-α levels, suggesting a pathway potentially modulated by nabilone treatment [10].
  • Investigating ECS in Stress Response and Emotional Processing: The dense expression of CB1R in limbic structures (amygdala, hippocampus, prefrontal cortex) implicated the ECS in emotional regulation, fear extinction, and stress adaptation. Nabilone's anxiolytic potential and reported effects on nightmares in PTSD, though requiring further long-term study, pointed to the therapeutic relevance of modulating the ECS for stress-related pathologies [4] [9]. This aligns with the bidirectional interplay between the ECS and the hypothalamic-pituitary-adrenal (HPA) axis [4] [9].
  • Exploring Peripheral ECS Functions: Beyond the CNS, nabilone research contributed to understanding ECS roles in peripheral tissues. Its investigation in inflammatory bowel disease (e.g., ulcerative colitis) highlighted CB1R and CB2R involvement in gut motility, inflammation, and epithelial barrier function [1] [4]. Activation of peripheral CB1R also implicated the ECS in energy homeostasis and hepatic function [4] [8].

Table 2: Nabilone's Contribution to Understanding ECS Physiology and Pathophysiology

ECS DomainNabilone's Research RoleKey Insights Facilitated
Motor ControlClinical studies in MS spasticity, PD dyskinesia; Preclinical models.Confirmed ECS modulation of basal ganglia output and spinal cord excitability via CB1R.
NeuroinflammationBiomarker studies (e.g., cytokines in AD agitation); Preclinical neuroprotection models.Demonstrated cannabinoid modulation of glial activation and pro-inflammatory cytokine release (e.g., TNF-α) via CB1R/CB2R.
Stress/EmotionInvestigations in anxiety, PTSD nightmares; HPA axis interactions.Supported role of ECS (particularly CB1R in limbic areas) in emotional memory processing and stress response dampening.
Peripheral Immunity/GutStudies in ulcerative colitis models and clinical reports.Revealed ECS (CB1R/CB2R) role in regulating gut immune responses, inflammation, and motility.
Energy HomeostasisOff-label use/appetite stimulation; Receptor localization (adipocytes, liver).Highlighted central (hypothalamic) and peripheral CB1R involvement in appetite regulation and metabolic processes.

Position Within the CB1/CB2 Receptor Agonist Taxonomy

Nabilone occupies a specific niche within the classification of cannabinoid receptor agonists, defined by its chemical structure, receptor affinity, efficacy, and selectivity profile.

  • Chemical Classification: Nabilone is a classical cannabinoid, sharing the dibenzopyran core structure characteristic of Δ9-THC and other naturally occurring cannabinoids like cannabinol (CBN). However, key modifications differentiate it: a ketone group replaces the pyran ring oxygen found in THC, and it possesses a dimethylheptyl side chain instead of THC's pentyl chain. This side chain significantly increases its lipophilicity and binding affinity compared to THC [1] [3] [7]. It is a racemic mixture of its (6aR,10aR) and (6aS,10aS) enantiomers [1] [3].
  • Receptor Binding and Efficacy Profile:
  • Partial Agonist: Nabilone acts as a partial agonist at both CB1R and CB2R [3] [7] [8]. This means it binds to these receptors and activates them, but elicits a sub-maximal response (intrinsic activity < 100%) compared to a full agonist like CP-55,940 or the endogenous ligand 2-AG, even when occupying all available receptors. This partial efficacy profile is shared with Δ9-THC and is thought to contribute to a potentially more favorable therapeutic window in some contexts compared to full agonists, particularly concerning psychoactive side effects [3] [7].
  • Affinity: Nabilone exhibits high affinity for both CB1R and CB2R, though it is often reported to be approximately twice as potent as Δ9-THC in various functional assays, likely due to its enhanced metabolic stability and receptor binding characteristics conferred by the dimethylheptyl side chain [1] [3].
  • Selectivity: Nabilone is not highly selective between CB1R and CB2R. It binds to and activates both receptor subtypes [3] [8]. This lack of selectivity contrasts with some newer synthetic agonists designed specifically for CB2R selectivity (e.g., JWH-133) to target peripheral inflammation while minimizing CNS effects.
  • Taxonomic Comparison:
  • vs. Phytocannabinoids: Compared to Δ9-THC, nabilone is a more potent and metabolically stable synthetic analog. Unlike cannabidiol (CBD), which has very low affinity for CB1R/CB2R and acts primarily via other targets (TRPV1, 5-HT1A, etc.), nabilone's primary mechanism is direct CB1R/CB2R partial agonism [3] [7].
  • vs. Other Synthetic Agonists: Nabilone differs structurally and pharmacologically from:
  • Non-classical Cannabinoids: e.g., CP-55,940 (full agonist, higher efficacy, tricyclic structure lacking pyran ring).
  • Aminoalkylindoles: e.g., WIN 55,212-2 (structurally distinct, full agonist profile).
  • Endocannabinoid Analogs: e.g., Methanandamide (stable analog of AEA).
  • Selective CB2 Agonists: e.g., JWH-015 (designed for CB2 selectivity).
  • vs. Dronabinol: Dronabinol is synthetic Δ9-THC. While both are synthetic classical cannabinoids and CB1/CB2 partial agonists, nabilone's distinct chemical structure (ketone, dimethylheptyl side chain) results in different pharmacokinetics (slower onset, longer duration, higher bioavailability) and a distinct metabolite profile, allowing easier differentiation from cannabis use in clinical settings [2] [3] [9].

Table 3: Nabilone Classification within Cannabinoid Receptor Agonists

CharacteristicNabiloneΔ9-THC (Dronabinol)CP-55,940WIN 55,212-2JWH-015
Chemical ClassClassical Cannabinoid (Synthetic)Classical Cannabinoid (Natural/Synthetic)Non-Classical CannabinoidAminoalkylindoleAminoalkylindole
Core StructureDibenzopyran (modified - ketone)DibenzopyranTricyclicIndoleIndole/Naphthoyl
CB1R EfficacyPartial AgonistPartial AgonistFull AgonistFull AgonistAgonist (Lower Efficacy)
CB2R EfficacyPartial AgonistPartial AgonistFull AgonistFull AgonistSelective Agonist
Relative Potency (CB1)~2x Δ9-THC1xHighHighLow (CB1); Mod (CB2)
Key FeatureHigh affinity, metabolic stability, racemicNatural ligand profile, shorter durationHigh efficacy research toolPrototypic aminoalkylindoleCB2 selectivity

Nabilone's specific position as a potent, metabolically stable, racemic, classical cannabinoid partial agonist with activity at both major cannabinoid receptor subtypes has made it invaluable both as a therapeutic agent for specific indications and as a precise pharmacological tool for dissecting the complexities of the ECS. Its distinct chemical signature and receptor interaction profile differentiate it clearly from both plant-derived cannabinoids and other classes of synthetic agonists [1] [3] [7].

Properties

Product Name

Nobilone

IUPAC Name

2,7-dihydroxy-4-methoxyfluoren-9-one

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C14H10O4/c1-18-12-6-8(16)5-11-13(12)9-3-2-7(15)4-10(9)14(11)17/h2-6,15-16H,1H3

InChI Key

GLMNDDJSYQXNSY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O

Synonyms

nobilone

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.